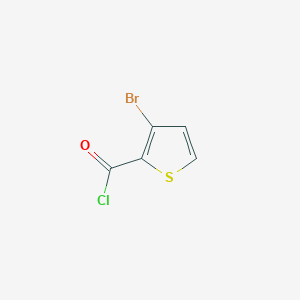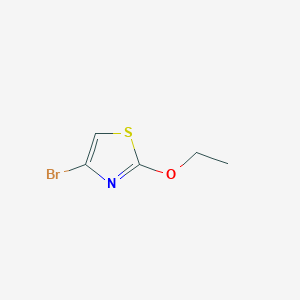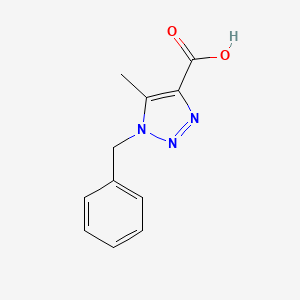
3-Bromothiophene-2-carbonyl chloride
Overview
Description
3-Bromothiophene-2-carbonyl chloride is a chemical compound that serves as an important intermediate in organic synthesis. It is derived from 3-bromothiophene, which is a brominated thiophene, a heterocyclic compound that includes a sulfur atom in its ring structure. The presence of the bromine atom and the carbonyl chloride group in this compound makes it a versatile reagent for various chemical transformations, including coupling reactions and polymerizations .
Synthesis Analysis
The synthesis of 3-bromothiophene derivatives has been explored through various methods. One approach involves the one-pot oxidation and bromination of dihydrothiophenes using Br2, which yields dibromothiophenes with high efficiency . Another method includes the electrochemical coupling of 3-bromothiophene with different halides, catalyzed by nickel complexes, to form various coupled products . Additionally, the controlled polymerization of bromothiophene derivatives has been studied, with the rate of polymerization being significantly affected by the presence of additives like LiCl .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the thiophene ring, which is substituted at the 3-position with a bromine atom and at the 2-position with a carbonyl chloride group. This structure is conducive to nucleophilic substitution reactions due to the electrophilic nature of the carbonyl chloride group and the presence of the bromine atom, which can be displaced in coupling reactions .
Chemical Reactions Analysis
3-Bromothiophene derivatives participate in various chemical reactions. They can undergo condensation reactions with carbanions in the presence of copper catalysts to yield heterocyclic compounds . They are also used in acylation reactions, where the direction of acylation can lead to a mixture of isomeric products . Furthermore, palladium-catalyzed coupling reactions of 3-bromothiophene with allylic alcohols have been reported to produce selective thienyl aldehydes or ketones .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by its functional groups. The bromine atom imparts reactivity towards nucleophilic substitution, while the carbonyl chloride group is reactive towards nucleophiles such as amines, alcohols, and carbanions. These properties make it a valuable intermediate in the synthesis of more complex molecules, including polymers and pharmaceuticals . The compound's solubility, boiling point, and stability would be determined by its molecular structure, but specific data on these properties are not provided in the papers.
Scientific Research Applications
Catalytic Applications
3-Bromothiophene derivatives have been explored in various catalytic applications. For instance, they are used in nickel-catalyzed electrochemical coupling reactions with alkyl and alkenyl halides (Durandetti, Périchon, & Nédélec, 1997). Additionally, palladium-catalyzed coupling reactions involving bromothiophenes at the C-H bond have been reported, where these derivatives are used in producing coupling products with intact carbon-bromine bonds (Kobayashi, Sugie, Takahashi, Masui, & Mori, 2005).
Synthesis of Organic Compounds
3-Bromothiophene is a vital intermediate in synthesizing various organic compounds. It has been employed in the synthesis of thiophene polymers and other organic intermediates (Wang Deng-yu, 2004). The compound also plays a role in the synthesis of thienylcopper and pentanuclear thienylcuprate, showcasing its utility in organometallic chemistry (Håkansson, Eriksson, Åhman, & Jagner, 2000).
Electrochemical and Photophysical Properties
In the realm of electrochemistry, 3-Bromothiophene derivatives have been used to study the electrosynthesis of 3-thienylzinc bromide, highlighting its role in organometallic reactions (Gosmini, Nédélec, & Périchon, 1997). Furthermore, phosphorescent organic light-emitting diodes (OLEDs) have been developed using dinuclear rhenium complexes that include bromo-bridged compounds, indicating the significance of 3-Bromothiophene derivatives in photophysical applications (Mauro, Yang, Shin, Panigati, Chang, D'alfonso, & De Cola, 2012).
Organic Synthesis
3-Bromothiophene derivatives are crucial in organic synthesis, especially in reactions involving the formation of thienyl and pentanuclear thienylcuprate complexes. They also play a significant role in the synthesis of various organic intermediates, showcasing their versatility in organic chemistry applications (Chia & McWhinnie, 1980).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known to be used in the suzuki–miyaura (sm) cross-coupling reaction , a widely applied transition metal catalyzed carbon–carbon bond-forming reaction .
Mode of Action
In the context of the SM cross-coupling reaction, 3-Bromothiophene-2-carbonyl chloride may act as an electrophile . The reaction involves the oxidative addition of the electrophilic organic group to a palladium catalyst, forming a new Pd–C bond .
Biochemical Pathways
Its role in the sm cross-coupling reaction suggests it may influence pathways involving carbon–carbon bond formation .
Pharmacokinetics
Its molecular weight is 22549 g/mol , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of this compound’s action in the SM cross-coupling reaction is the formation of a new carbon–carbon bond . This can lead to the synthesis of complex organic compounds.
Action Environment
The action of this compound is likely influenced by various environmental factors. For instance, the SM cross-coupling reaction is known to be mild and functional group tolerant . The compound’s stability and efficacy may also be affected by storage conditions .
properties
IUPAC Name |
3-bromothiophene-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClOS/c6-3-1-2-9-4(3)5(7)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMKGMTULPADQDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1Br)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00383926 | |
| Record name | 3-bromothiophene-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25796-68-3 | |
| Record name | 3-bromothiophene-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate](/img/structure/B1273709.png)
